LY117018

Estrogen receptor pharmacology SERM binding kinetics Anti-estrogen drug discovery

LY117018 exhibits ER binding affinity equivalent to estradiol—100-fold higher than tamoxifen—making it optimal for competitive [3H]estradiol displacement assays and ER protein isolation. Its well-characterized MCF-7 IC50 (1 μM), osteoclast inhibition (pM–nM range), and differential CFTR/ENaC regulation provide validated cross-study reference standards. Select for reproducible SERM pharmacology benchmarks.

Molecular Formula C27H25NO4S
Molecular Weight 459.6 g/mol
CAS No. 63676-25-5
Cat. No. B1675564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY117018
CAS63676-25-5
Synonyms6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl 4-(2-(1-pyrrolidinyl)ethoxy) phenyl ketone
Lilly 117018
LY 117018
LY 139478
LY-117018
LY-139478
LY117018
Molecular FormulaC27H25NO4S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
InChIInChI=1S/C27H25NO4S/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28/h3-12,17,29-30H,1-2,13-16H2
InChIKeyJLERVPBPJHKRBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

63676-25-5 (LY117018) Procurement Guide: Benzothiophene SERM with Distinct ER Binding Profile and Antiestrogenic Potency


Compound CAS 63676-25-5, also known as LY117018, Lilly 117018, or Phenethipylone, is a synthetic benzothiophene derivative with the IUPAC name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone and molecular formula C27H25NO4S (MW 459.56) [1]. It is classified as a non-steroidal selective estrogen receptor modulator (SERM) and is the pyrrolidine analog and immediate structural predecessor of raloxifene [2]. The compound exhibits high-affinity competitive binding to the estrogen receptor (ER) with relative binding affinity equivalent to estradiol, distinguishing it from earlier-generation SERMs such as tamoxifen [3].

63676-25-5 (LY117018) Non-Substitutability: Why In-Class SERMs Are Not Interchangeable


Benzothiophene SERMs exhibit divergent pharmacological profiles that preclude simple substitution. While raloxifene and LY117018 share a benzothiophene core, they differ in the basic side chain moiety—LY117018 bears a pyrrolidine ring whereas raloxifene contains a piperidine group [1]. This seemingly minor structural variation translates into measurably distinct tissue-specific effects. In vivo comparative studies demonstrate that LY117018 and estradiol differentially regulate epithelial ion channel expression in uterine tissue; LY117018 induced CFTR expression but did not repress ENaC expression, in contrast to estradiol which produced both CFTR induction and ENaC repression [2]. Furthermore, LY117018 exhibits a shorter duration of antiestrogenic action compared to monohydroxytamoxifen, necessitating distinct experimental dosing regimens to maintain effective competitive antagonism [3]. These observations underscore that even closely related SERM analogs are not functionally equivalent and substitution without experimental validation introduces uncontrolled variables.

63676-25-5 (LY117018) Quantitative Evidence: Direct Comparator Data for Procurement Decisions


Estrogen Receptor Binding Affinity: 100-Fold Higher Than Tamoxifen in Direct Comparative Assays

In competitive binding assays, LY117018 exhibits approximately 100-fold higher affinity for the estrogen receptor than tamoxifen. The relative binding affinity of LY117018 for the estradiol receptor was measured as equal to that of estradiol in both MCF-7 and ES-1 human breast cancer cell lines [1]. The inhibitory effect of tamoxifen on estradiol-induced t-PA gene expression was approximately 100 times lower than that of LY117018 in ES-1 cells [2]. This ER binding superiority is a quantifiable differentiator from the triphenylethylene class of antiestrogens.

Estrogen receptor pharmacology SERM binding kinetics Anti-estrogen drug discovery

Antiestrogenic Potency: Superior Antagonism of Estradiol-Induced Uterine Growth Versus Tamoxifen

In immature rat uterine weight assays, LY117018 demonstrated superior antiuterotrophic (antiestrogenic) activity compared to tamoxifen when co-administered with estradiol. LY117018 administered alone was less uterotrophic (less estrogenic) than tamoxifen, indicating lower intrinsic agonist activity. At high doses, when administered concurrently with estradiol, LY117018 was more antiuterotrophic than tamoxifen [1]. Furthermore, when uterine growth was induced with a dose of estradiol producing an estrogenic effect equivalent to that of tamoxifen, LY117018 was more effective than tamoxifen in reversing the uterotrophic effect of estradiol [2].

Uterotrophic activity Anti-estrogen pharmacology In vivo SERM comparison

Breast Cancer Cell Antiproliferative Activity: MCF-7 Cell Proliferation Inhibition with IC50 = 1 μM

LY117018 inhibits the proliferation of MCF-7 human breast cancer cells in vitro. At 1 μM concentration over 96 hours of treatment, LY117018 produced 50% inhibition of MCF-7 cell proliferation (IC50 = 1 μM) [1]. At lower concentrations (0.01–10 nM), LY117018 mimicked estrogen by elevating p53 levels, whereas higher concentrations (1 μM) reduced p53 levels and promoted accumulation of hypophosphorylated pRb, indicating concentration-dependent biphasic effects on tumor suppressor pathways . The ER binding and antiproliferative activity in MCF-7 cells provide a defined baseline for comparative studies with other SERMs or novel ER-targeting compounds.

Breast cancer research Antiproliferative assay Cell cycle regulation

Osteoclastogenesis Inhibition: Significant Reduction of TRAP-Positive Osteoclasts at Picomolar to Nanomolar Concentrations

In primary murine bone marrow cultures induced with 10⁻⁸ M 1,25-dihydroxyvitamin D₃ to stimulate osteoclastogenesis, LY117018 at concentrations between 10⁻¹² M (1 pM) and 10⁻⁹ M (1 nM) significantly reduced the number of TRAP-positive multinucleated osteoclasts [1]. At higher concentrations, no effect on osteoclast generation was observed, indicating a narrow effective concentration window. Additionally, LY117018 enhanced alkaline phosphatase activity of mouse calvaria osteoblasts at concentrations from 10⁻¹⁴ M to 10⁻⁷ M, demonstrating dual anabolic (osteoblast stimulation) and anti-resorptive (osteoclast inhibition) activity in bone cell models [2].

Osteoporosis research Bone biology Osteoclast differentiation

Tissue-Selective Gene Regulation: Differential CFTR and ENaC Expression Versus Estradiol in Uterine Epithelium

In ovariectomized mouse uterus, estradiol (E2) treatment induced CFTR expression, repressed ENaC expression, and resulted in uterine fluid accumulation. In contrast, LY117018 induced CFTR expression but did not repress ENaC expression and caused no fluid accumulation [1]. This differential regulation of epithelial ion channels demonstrates that LY117018 exerts tissue-specific effects that are qualitatively distinct from those of estradiol, despite equivalent ER binding affinity. The preservation of ENaC expression under LY117018 treatment correlates with the absence of uterine fluid accumulation, a functional outcome with implications for uterine physiology studies [2].

Tissue-specific SERM effects Ion channel regulation Uterine physiology

63676-25-5 (LY117018) Recommended Research Applications Based on Quantified Evidence


Estrogen Receptor Competitive Binding and Displacement Assays

The 100-fold higher ER binding affinity of LY117018 relative to tamoxifen and its relative binding affinity equivalent to estradiol [1] make it an optimal reference compound for competitive radioligand binding studies. LY117018 serves as a high-affinity competitor for [3H]estradiol displacement assays, enabling precise determination of ER binding constants for novel ligands. Its use as an immobilized affinity ligand has been validated for isolating ER and ER-associated proteins [2].

In Vivo Comparative SERM Pharmacology in Uterine and Bone Tissues

The well-characterized uterotrophic/antiuterotrophic profile of LY117018 versus tamoxifen in immature rat models [1], combined with its osteoclast-inhibitory activity at picomolar to nanomolar concentrations [2], positions LY117018 as a benchmark SERM for studies requiring simultaneous evaluation of reproductive tract and skeletal tissue effects. The differential ENaC/CFTR regulation relative to estradiol [3] further enables dissection of tissue-specific ER signaling pathways.

Breast Cancer Cell Line Antiproliferative and p53/pRb Pathway Studies

The established MCF-7 cell proliferation IC50 of 1 μM at 96 hours [1] provides a validated baseline for screening novel ER-targeting compounds. The biphasic concentration-dependent effects on p53 and pRb phosphorylation status [2]—elevated p53 at 0.01-10 nM, reduced p53 and hypophosphorylated pRb at 1 μM—enable LY117018 to serve as a tool compound for investigating concentration-dependent switching between estrogen-agonistic and antagonistic effects in breast cancer cell signaling studies.

SERM Reference Standard for Assay Validation and Cross-Study Comparability

Given the extensive peer-reviewed literature quantifying LY117018 activity across multiple assay systems and tissues, this compound functions as a cross-study reference standard for SERM pharmacology. Its documented performance in ER binding (relative affinity equal to estradiol), MCF-7 antiproliferation (IC50 = 1 μM), osteoclast inhibition (1 pM – 1 nM effective window), and uterine gene regulation (CFTR induction without ENaC repression) provides multiple orthogonal validation points for establishing assay reproducibility and comparing results across laboratories [1][2][3].

Technical Documentation Hub

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